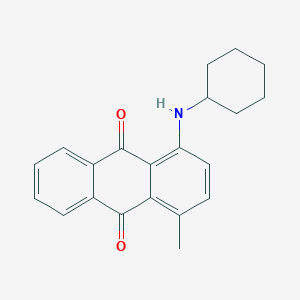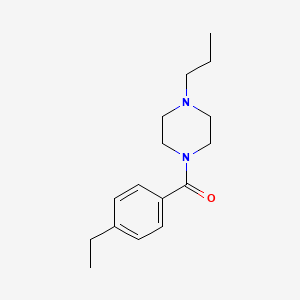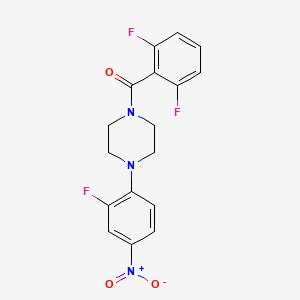![molecular formula C23H28N2O B5191940 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as ABDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABDP is a piperazine derivative that has been synthesized through a multi-step process, and it has been found to have a unique mechanism of action that makes it useful in a variety of research settings.
作用機序
The mechanism of action of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine is based on its ability to react with ROS, forming a fluorescent product that can be easily detected. This compound is unique in that it reacts selectively with ROS, making it a highly specific probe for oxidative stress. This mechanism of action has been extensively studied and validated, making this compound a reliable tool for studying ROS in cells and tissues.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects on cells and tissues, making it a safe and effective tool for scientific research. This compound does not interfere with normal cellular processes, and it does not cause any significant toxicity or side effects. This makes this compound an ideal tool for studying oxidative stress and related diseases in a variety of research settings.
実験室実験の利点と制限
The advantages of using 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high sensitivity and specificity for ROS, its minimal toxicity and side effects, and its ease of use. This compound can be easily incorporated into existing experimental protocols, and it can be used in a variety of research settings. The limitations of using this compound include its cost, which can be prohibitive for some research groups, and its limited availability in some regions.
将来の方向性
There are several future directions for the use of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research. One potential application is in the study of oxidative stress-related diseases, such as cancer, neurodegenerative diseases, and cardiovascular disease. This compound could be used to develop new diagnostic tools and therapeutic strategies for these diseases. Additionally, this compound could be used in the development of new fluorescent probes for other biomolecules, such as proteins and nucleic acids, expanding its potential applications even further.
In conclusion, this compound is a promising compound with significant potential for scientific research. Its unique mechanism of action and minimal toxicity make it an ideal tool for studying oxidative stress and related diseases. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of new diagnostic tools and therapeutic strategies.
合成法
The synthesis of 1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves several steps, including the reaction of 2-(allyloxy)benzaldehyde with 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a catalyst. The resulting product is then purified through several rounds of chromatography to yield pure this compound. This synthesis method has been optimized over time to increase the yield and purity of this compound, making it more accessible for scientific research.
科学的研究の応用
1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have a variety of applications in scientific research. One of the most significant uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress and related diseases.
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-19-26-23-13-7-6-12-22(23)20-25-17-15-24(16-18-25)14-8-11-21-9-4-3-5-10-21/h2-13H,1,14-20H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZQDIVKDEEJZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)


![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![3-chloro-N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5191929.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)

